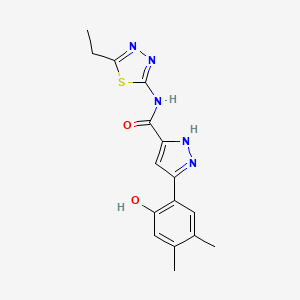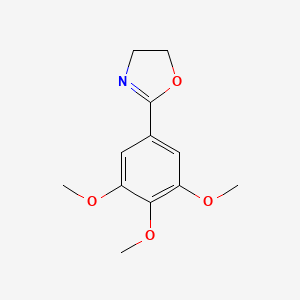
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. The presence of the 3,4,5-trimethoxyphenyl group adds unique properties to this compound, making it valuable in various scientific and industrial applications. Oxazolines are known for their versatility in organic synthesis and their role as intermediates in the production of pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of β-hydroxy amides. One common method is the dehydrative cyclization promoted by triflic acid (TfOH), which generates water as the only byproduct . Another approach involves the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization at elevated temperatures . Additionally, catalytic methods using ruthenium(II) or indium(III) triflate have been developed for the efficient synthesis of oxazolines .
Industrial Production Methods
Industrial production of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- often employs continuous flow processes to enhance safety and efficiency. For instance, the use of manganese dioxide in a packed reactor allows for the oxidative aromatization of oxazolines to oxazoles under flow conditions . This method minimizes the formation of byproducts and improves the overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using oxidizing agents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction of the oxazoline ring to form corresponding amines.
Substitution: Electrophilic substitution reactions on the aromatic ring, facilitated by the electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions and as a building block in organic synthesis.
Medicine: Explored for its potential in drug delivery systems and as a component of pharmaceuticals.
Industry: Utilized in the production of polymers and as a protective group in synthetic chemistry.
Mechanism of Action
The mechanism of action of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalysis . The trimethoxyphenyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-2-oxazoline: Another oxazoline derivative with different substituents on the ring.
2-Methoxyphenyl isocyanate: A compound with a similar aromatic structure but different functional groups.
Uniqueness
2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential in biological applications compared to other oxazoline derivatives .
Properties
CAS No. |
101932-46-1 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H15NO4/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
WPZVHRCLDODCKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolin-1-one](/img/structure/B14083300.png)

![2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14083305.png)
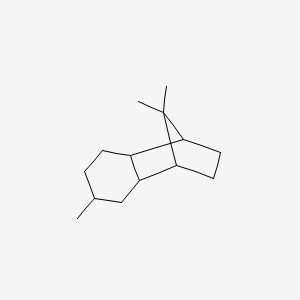
![tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14083311.png)
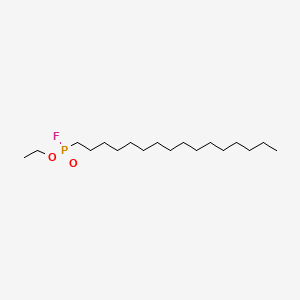
![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)
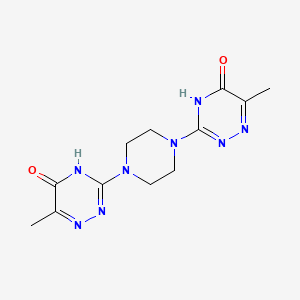


![[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B14083358.png)
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)
